4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrrolidinone moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) under appropriate conditions such as controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar core structure but lacking the fluoromethyl and piperidine substituents.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups that confer different reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various synthetic applications.
Uniqueness
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability
Properties
Molecular Formula |
C18H23FN2O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[3-(fluoromethyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H23FN2O2/c1-13-4-6-16(7-5-13)21-12-15(9-17(21)22)18(23)20-8-2-3-14(10-19)11-20/h4-7,14-15H,2-3,8-12H2,1H3 |
InChI Key |
XVUPPFFFFOSFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)CF |
Origin of Product |
United States |
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